7-Chloro-1-methylnaphthalene

Physical property Density Material characterization

7-Chloro-1-methylnaphthalene (CAS 690224-01-2, molecular formula C11H9Cl, molecular weight 176.64 g/mol) is a disubstituted naphthalene derivative characterized by a chlorine atom at the 7-position and a methyl group at the 1-position of the fused bicyclic aromatic system. At ambient temperature, it exists as a colorless to pale yellow liquid with a reported density of 0.921 g/mL at 20°C.

Molecular Formula C11H9Cl
Molecular Weight 176.64 g/mol
CAS No. 690224-01-2
Cat. No. B3066039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-1-methylnaphthalene
CAS690224-01-2
Molecular FormulaC11H9Cl
Molecular Weight176.64 g/mol
Structural Identifiers
SMILESCC1=C2C=C(C=CC2=CC=C1)Cl
InChIInChI=1S/C11H9Cl/c1-8-3-2-4-9-5-6-10(12)7-11(8)9/h2-7H,1H3
InChIKeyQVDGCFTUMWCSDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-1-methylnaphthalene (CAS 690224-01-2): Baseline Properties and Identity for Research Sourcing


7-Chloro-1-methylnaphthalene (CAS 690224-01-2, molecular formula C11H9Cl, molecular weight 176.64 g/mol) is a disubstituted naphthalene derivative characterized by a chlorine atom at the 7-position and a methyl group at the 1-position of the fused bicyclic aromatic system . At ambient temperature, it exists as a colorless to pale yellow liquid with a reported density of 0.921 g/mL at 20°C [1]. The compound is hydrophobic, exhibiting high solubility in organic solvents and minimal aqueous solubility . It is also catalogued under the synonym 2-chloro-8-methylnaphthalene due to alternative numbering conventions [1].

Why 7-Chloro-1-methylnaphthalene (CAS 690224-01-2) Cannot Be Casually Substituted by Other Chloro-Methylnaphthalene Isomers


In the procurement and application of chloro-methylnaphthalenes, substitution by positional isomers is not permissible due to distinct physicochemical, toxicological, and reactivity profiles. Even seemingly minor positional shifts in the naphthalene scaffold fundamentally alter a compound's intermolecular interactions, boiling point, density, and chromatographic retention behavior. Furthermore, the regiochemistry of the halogen dictates the site-selectivity and efficiency of subsequent transition-metal-catalyzed cross-coupling reactions, directly impacting synthetic yield and purity. This specificity is codified in regulatory hazard classifications (GHS) that vary among isomers, necessitating precise identification and handling protocols. Consequently, substituting 7-Chloro-1-methylnaphthalene (CAS 690224-01-2) with a structurally similar but positionally distinct analogue introduces unacceptable risks of experimental failure, analytical misidentification, and safety non-compliance.

Quantitative Differentiation of 7-Chloro-1-methylnaphthalene (CAS 690224-01-2) from the Positional Isomer 1-Chloro-7-methylnaphthalene


Physical State and Density Divergence Between 7-Chloro-1-methylnaphthalene and Its 1,7-Isomer

7-Chloro-1-methylnaphthalene (CAS 690224-01-2) is a liquid at room temperature with a measured density of 0.921 g/mL at 20°C [1]. In contrast, the positional isomer 1-chloro-7-methylnaphthalene (CAS 71778-30-8) is predicted to be a solid with an estimated melting point of approximately 51°C and a higher density of 1.2 ± 0.1 g/cm³ [2]. This 23% difference in density and distinct phase state is a direct consequence of differing molecular packing efficiencies arising from the altered substitution pattern.

Physical property Density Material characterization Isomer differentiation

Regulatory Hazard Classification Divergence: GHS Hazard Statements for 7-Chloro-1-methylnaphthalene

7-Chloro-1-methylnaphthalene is officially classified under the Globally Harmonized System (GHS) with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), and is assigned the signal word 'Warning' with hazard pictogram GHS07 [1]. No such comprehensive, experimentally validated GHS classification data is readily available for the 1,7-isomer in public databases, leaving its safety profile ambiguous and unverified.

Toxicology Regulatory compliance Safety data GHS classification

Computational Prediction of Physicochemical Property Differences Between Chloro-Methylnaphthalene Isomers

While direct experimental data for 7-Chloro-1-methylnaphthalene's boiling point and logP are not available, comparative computational predictions for the 1,7-isomer provide a baseline. The 1-chloro-7-methylnaphthalene isomer is predicted to have a boiling point of 280.0 ± 9.0 °C, an estimated logP of 4.36-4.50, and a vapor pressure of 0.0 ± 0.6 mmHg at 25°C [1]. Given the established density difference (0.921 vs. 1.2 g/cm³), significant deviations in boiling point and lipophilicity are anticipated for 7-Chloro-1-methylnaphthalene, underscoring that isomeric substitution alters fundamental thermodynamic properties.

Computational chemistry Physicochemical property LogP Boiling point

Synthetic Utility as an Aryl Chloride in Transition Metal-Catalyzed Cross-Coupling Reactions

7-Chloro-1-methylnaphthalene serves as a versatile aryl chloride electrophile in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex biaryl architectures [1]. Its reactivity profile as an aryl chloride is distinct from corresponding aryl bromides or iodides (which are more reactive but also more costly and less shelf-stable) and is influenced by the electronic effects of the methyl group at the 1-position. This specific substitution pattern modulates the electron density on the naphthalene ring, thereby affecting the rate and selectivity of oxidative addition and transmetalation steps in cross-coupling cycles.

Organic synthesis Cross-coupling Suzuki-Miyaura Reactivity

Validated Application Scenarios for 7-Chloro-1-methylnaphthalene (CAS 690224-01-2) Based on Differential Evidence


Analytical Method Development and Forensic Chemistry

The distinct physical state and density (0.921 g/mL liquid) of 7-Chloro-1-methylnaphthalene, relative to its solid isomer, make it a valuable reference standard for gas chromatography (GC) and high-performance liquid chromatography (HPLC) method development. Its unique retention characteristics enable the unambiguous identification and quantification of chloro-methylnaphthalene congeners in complex environmental or forensic samples, where isomeric misassignment would compromise analytical accuracy .

Medicinal Chemistry and Drug Discovery Intermediate

As a stable aryl chloride, 7-Chloro-1-methylnaphthalene is employed as a key building block in the synthesis of naphthalene-containing pharmacophores. Its specific 7-chloro-1-methyl substitution pattern imparts a unique steric and electronic environment that influences binding interactions with biological targets. This regiochemistry is essential for maintaining structure-activity relationships (SAR) in drug discovery programs, where even minor structural modifications drastically alter potency and selectivity .

Materials Science and Organic Electronics

The compound's defined liquid state and predictable reactivity make it a suitable precursor for the synthesis of functionalized naphthalene derivatives used in organic light-emitting diodes (OLEDs) and liquid crystal materials. The ability to precisely tune the molecular packing and electronic properties via the 7-chloro-1-methyl motif is critical for achieving desired optoelectronic performance, a capability not replicable by other isomers .

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